molecular formula C26H30N6O B1668515 2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol CAS No. 135689-23-5

2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol

Cat. No. B1668515
M. Wt: 442.6 g/mol
InChI Key: UKEZYWUWLICNPR-UHFFFAOYSA-N
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Description

This compound is a nonpeptide angiotensin II receptor antagonist. It has a molecular formula of C26H30N6O and a molecular weight of 442.6 g/mol. It’s also related to Olmesartan Medoxomil .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole moiety, which is an important scaffold in heterocyclic compounds . The compound has demonstrated significant binding modes with docking scores ranging from –9.2 to –10.3 kcal/mol .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H30N6O and a molecular weight of 442.6 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Pyrimidine tetrazole derivatives, including compounds related to 2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol, have been synthesized using oxidative cyclization of chalcones. These compounds are of interest due to their wide usage and integral role in genetic content (Bhoge, Magare, & Mohite, 2021).
  • Chemical Reactions : Studies have investigated the reaction of similar compounds with heterocyclic CH acids, which is accompanied by a formal cleavage of the substrate (Erkin & Ramsh, 2014).

Biological Activities

  • Antimicrobial Activity : Derivatives of pyrimidine tetrazoles have shown significant antimicrobial activity, specifically against E. coli and certain fungi (Bhoge, Magare, & Mohite, 2021).
  • Antibacterial and Anti-fungal Properties : Other similar compounds have been synthesized and characterized for their antibacterial and anti-fungal properties, demonstrating the potential application of these compounds in antimicrobial therapies (Hoti et al., 2021).

Chemical Synthesis and Applications

  • Novel Synthetic Methods : Research has developed new, efficient, and high-yield synthetic methods for derivatives of pyrimidine, indicating the growing interest in these compounds for various scientific applications (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
  • Chemical Synthesis Insights : There is ongoing research into the efficient synthesis of various pyrimidine-based compounds, demonstrating the chemical diversity and potential application of these compounds in different fields (Ajani et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential as an angiotensin II receptor antagonist. Additionally, the synthesis and characterization of similar compounds could provide valuable insights for future research .

properties

IUPAC Name

2,4-dibutyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O/c1-3-5-11-23-22(26(33)28-24(27-23)12-6-4-2)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)25-29-31-32-30-25/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,27,28,33)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZYWUWLICNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)NC(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159493
Record name Cgp 48369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol

CAS RN

135689-23-5
Record name Cgp 48369
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135689235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 48369
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol
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2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol
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2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol
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2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol
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2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol
Reactant of Route 6
2,6-Dibutyl-5-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pyrimidin-4-ol

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